3-((4-Iodobenzyl)oxy)azetidine
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Overview
Description
3-((4-Iodobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H12INO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the 4-iodobenzyl group attached to the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Iodobenzyl)oxy)azetidine typically involves the reaction of 4-iodobenzyl alcohol with azetidine under specific reaction conditions. One common method is the nucleophilic substitution reaction where 4-iodobenzyl alcohol reacts with azetidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((4-Iodobenzyl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the 4-iodobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-((4-Iodobenzyl)oxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((4-Iodobenzyl)oxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the presence of the 4-iodobenzyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. This compound can act as an inhibitor or modulator of specific enzymes or receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Azetidines: Other derivatives of azetidine with different substituents on the ring
Uniqueness
3-((4-Iodobenzyl)oxy)azetidine is unique due to the presence of the 4-iodobenzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and applications in various fields .
Properties
Molecular Formula |
C10H12INO |
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Molecular Weight |
289.11 g/mol |
IUPAC Name |
3-[(4-iodophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H12INO/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 |
InChI Key |
JAMZAOYTNWPURE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(C=C2)I |
Origin of Product |
United States |
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